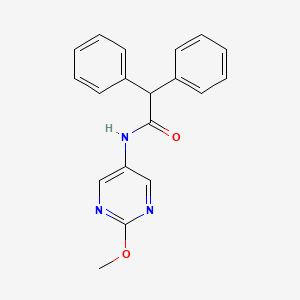

N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide

Description

N-(2-Methoxypyrimidin-5-yl)-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 2,2-diphenylacetyl core linked to a 2-methoxypyrimidin-5-yl group. The 2,2-diphenylacetamide scaffold is well-documented as a precursor for pharmaceuticals such as loperamide and darifenacin, highlighting its versatility in drug design . The methoxy substituent on the pyrimidine ring may enhance solubility and influence intermolecular interactions, such as hydrogen bonding, which are critical for crystallization and bioavailability .

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-24-19-20-12-16(13-21-19)22-18(23)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,17H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCCQLZFVDJIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide typically involves the reaction of 2-methoxypyrimidine-5-amine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-2,2-diphenylacetamide.

Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-2,2-diphenylethylamine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

2-(2-n-Butyl-4-Hydroxy-6-Methyl-Pyrimidin-5-yl)-N,N-Dimethylacetamide

This analog (described in ) replaces the methoxy group with a hydroxy, n-butyl, and methyl substituents. Key differences include:

- Synthesis : Prepared via a two-step reaction involving haloformate intermediates and dimethylamine, contrasting with the unspecified method for the target compound.

Tetrahydropyrimidinyl Derivatives

Complex analogs like those in incorporate tetrahydropyrimidin-1(2H)-yl groups with additional stereochemical complexity.

Benzothiazole-Based Analogs

Several benzothiazole derivatives of 2,2-diphenylacetamide are disclosed in patents ():

N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-Diphenylacetamide

- Synthesis : Microwave-assisted reaction in THF at 110°C yields 42%, indicating moderate efficiency .

- Substituent Effects : The electron-withdrawing trifluoromethyl group may reduce solubility compared to methoxy but enhance metabolic stability.

- Physical Properties : Isolated as a white solid, suggesting crystalline stability influenced by halogenated substituents .

N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-Diphenylacetamide

Key Research Findings

- Hydrogen Bonding: The target compound’s crystal structure (like related 2,2-diphenylacetamides) exhibits N–H⋯O and C–H⋯O interactions, forming zigzag chains. Methoxy groups may reduce hydrogen-bond donor capacity compared to hydroxy analogs .

- Synthetic Efficiency : Microwave-assisted methods (e.g., ) offer faster synthesis for benzothiazole derivatives, whereas traditional methods () remain prevalent for pyrimidine analogs.

- Substituent Impact : Electron-donating groups (e.g., methoxy) enhance solubility, while electron-withdrawing groups (e.g., CF3) improve metabolic stability but may reduce bioavailability .

Biological Activity

N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Chemical Formula : C16H18N2O

- Molecular Weight : 270.32 g/mol

- CAS Number : 917389-21-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It potentially inhibits enzymes involved in various metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may interact with receptors that influence signaling pathways related to cell growth and differentiation.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays have shown cytotoxic effects against several cancer cell lines:

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 15.6 |

| MCF-7 (Breast cancer) | 12.4 |

| HCT116 (Colon cancer) | 10.8 |

These findings indicate that the compound has significant potential as an anticancer agent, particularly against lung, breast, and colon cancers.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown anti-inflammatory properties. Animal studies indicate that treatment with this compound leads to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Case Studies

-

Case Study on Antitumor Activity : A study involving the treatment of various cancer cell lines with this compound revealed a dose-dependent cytotoxic effect. The mechanism was linked to apoptosis induction and cell cycle arrest in the G1 phase.

- Results :

- Significant growth inhibition was observed in MCF-7 cells with an IC50 value of 12.4 µM.

- Apoptosis was confirmed through flow cytometry analysis.

- Results :

-

Case Study on Anti-inflammatory Activity : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in inflammatory markers.

- Findings :

- Reduction in TNF-alpha levels by 50%.

- Decrease in IL-6 levels by 40%.

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.